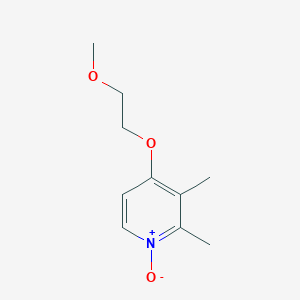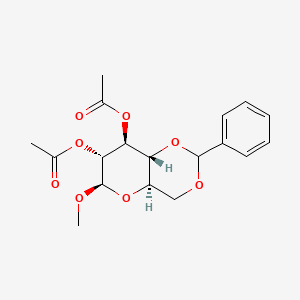![molecular formula C15H11ClF3NO3 B3040540 N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide CAS No. 215519-07-6](/img/structure/B3040540.png)
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide
Descripción general
Descripción
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide, also known as Triflumuron , is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in their immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the formation of this exoskeleton, leading to the death of the insect .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Triflumuron shows significant oral absorption, estimated to be greater than 77% . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Triflumuron is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged Triflumuron was present at only low levels (1–2% of dose) in urine .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the insect’s molting process . This disruption leads to the death of the insect, particularly in its immature life stages .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide is its selectivity for ASIC5, which allows for specific modulation of this channel without affecting other channels or processes. Additionally, this compound is relatively easy to synthesize and has been used in various animal models, making it a valuable tool for studying ASIC5 in different physiological and pathological conditions. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of results obtained using this compound. Additionally, this compound may have limited applicability in human studies due to its potential toxicity and lack of specificity for human ASIC5.
Direcciones Futuras
There are several future directions for N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide research. One direction is to further investigate the physiological and pathological roles of ASIC5 in different systems and conditions. Another direction is to develop more selective and potent ASIC5 blockers that can be used in human studies. Additionally, this compound may have potential applications in drug development for pain management and neurological conditions. Overall, this compound is a valuable tool for studying ASIC5 and has the potential to contribute to our understanding of various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide has been widely used in scientific research due to its ability to selectively block the acid-sensing ion channel (ASIC) subtype 5 (ASIC5). ASICs are ion channels that are involved in various physiological processes, including pain sensation, mechanosensation, and pH regulation. By blocking ASIC5, this compound has been shown to modulate these processes, making it a valuable tool for studying the role of ASIC5 in different physiological and pathological conditions.
Propiedades
IUPAC Name |
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-9-14(21)20-10-1-3-11(4-2-10)22-12-5-7-13(8-6-12)23-15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLONELCOISYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
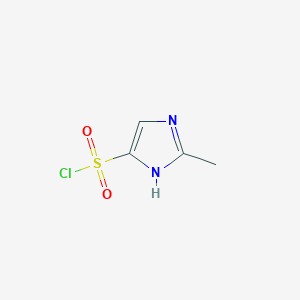
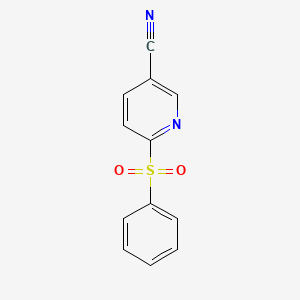


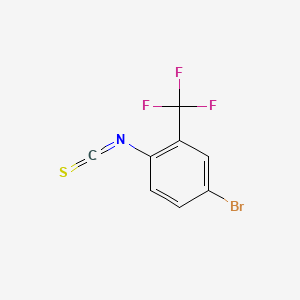
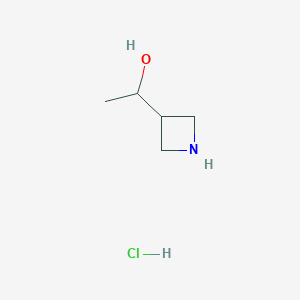
![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)
